3-(5-Methyl-1H-indazol-3-yl)propanoic acid 3-(5-Methyl-1H-indazol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820654
InChI: InChI=1S/C11H12N2O2/c1-7-2-3-9-8(6-7)10(13-12-9)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

3-(5-Methyl-1H-indazol-3-yl)propanoic acid

CAS No.:

Cat. No.: VC15820654

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Methyl-1H-indazol-3-yl)propanoic acid -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 3-(5-methyl-2H-indazol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H12N2O2/c1-7-2-3-9-8(6-7)10(13-12-9)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
Standard InChI Key TWFGWKPBYFNMMS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(NN=C2C=C1)CCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(5-methyl-2H-indazol-3-yl)propanoic acid, reflects its fused aromatic system:

  • Indazole core: A benzannulated pyrazole ring system with nitrogen atoms at positions 1 and 2.

  • Substituents:

    • Methyl group at position 5 (C-5) of the benzene ring.

    • Propanoic acid chain at position 3 (C-3) of the pyrazole ring, introducing a carboxylic acid functional group .

The SMILES notation CC1=CC2=C(NN=C2C=C1)CCC(=O)O confirms the connectivity, while the InChIKey TWFGWKPBYFNMMS-UHFFFAOYSA-N provides a unique identifier for database retrieval .

Synthetic Pathways and Optimization

Proposed Synthesis Strategies

While no explicit synthesis route is documented for 3-(5-methyl-1H-indazol-3-yl)propanoic acid, convergent approaches from related indazoles suggest:

  • Indazole ring formation: Cyclocondensation of 5-methyl-1H-indazole-3-carbaldehyde with malonic acid derivatives under acidic conditions .

  • Side-chain elongation: Grignard addition or Wittig reaction followed by oxidation to introduce the propanoic acid group .

Physicochemical and Pharmacokinetic Profiling

Solubility and LogP

  • Aqueous solubility: Estimated <5 μg/mL (similar to hydrophobic indazoles), necessitating prodrug strategies or salt forms .

  • Calculated LogP: ~2.1 (using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Metabolic Stability

Predominant Phase I metabolites likely involve:

  • Oxidation: Methyl group hydroxylation (CYP2C9/2C19).

  • Conjugation: Glucuronidation of the carboxylic acid (UGT1A1/1A3) .

Comparative Analysis with Structural Analogs

CompoundTarget ActivityIC₅₀/EC₅₀Reference
BindaritMCP-1 inhibition16 μM
Patent US7795293B2 saltTPO receptor agonism0.5 nM
Hydrazide derivative 4aU-87 cytotoxicity12 μM
Triazolo[4,3-b]triazineS. aureus inhibition8 μg/mL

Future Research Directions

  • Structure-activity relationship (SAR) studies: Modifying the methyl and propanoic acid substituents to optimize target engagement.

  • Salt formulation: Developing monoethanolamine or lysine salts to enhance aqueous solubility .

  • In vivo efficacy models: Evaluating pharmacokinetics and toxicity in rodent models of inflammation or cancer .

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